molecular formula C17H16ClN5NaO6PS B1663021 8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt CAS No. 510774-50-2

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt

Cat. No. B1663021
M. Wt: 507.8 g/mol
InChI Key: VHTMKTNUXDACHB-KHXPSBENSA-M
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Description

8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic Monophosphate sodium salt is a membrane permeable cAMP analog. It is used as a selective activator of cAMP dependent protein kinase (PKA). At higher concentrations, it inhibits cAMP-dependent phosphodiesterase. It also inhibits phosphoinositide hydrolysis and secretion stimulated by n-formyl-Met-Leu-Phe but not platelet-activating factor in leukocytes .


Molecular Structure Analysis

The empirical formula of this compound is C16H14ClN5NaO6PS. It has a molecular weight of 493.79 . The SMILES string representation of the molecule is [Na+].Nc1ncnc2n([C@@H]3O[C@@H]4COP([O-])(=O)O[C@H]4[C@H]3O)c(Sc5ccc(Cl)cc5)nc12 .


Chemical Reactions Analysis

This compound is known to inhibit cGMP-dependent phosphodiesterase and, at higher concentrations, inhibits cAMP-dependent phosphodiesterase .


Physical And Chemical Properties Analysis

This compound is a white powder that is soluble in water at a concentration of 25 mg/mL. It should be stored at a temperature of -20°C .

Scientific Research Applications

Phototriggers for Cyclic Nucleotides

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt (8-Cl-cAMP) has been instrumental in the development of novel caged compounds for 8bromo-substituted cyclic nucleotides. Such compounds, when irradiated with UV light, stimulate the rapid release of cyclic nucleotides, with applications in physiological studies under nondamaging light conditions. This has been demonstrated in HEK293 cells and observed using techniques like confocal laser scanning microscopy and patch clamp technique (Hagen et al., 2003).

Analysis in Biological Samples

8-Cl-cAMP has been quantitatively determined in dog plasma via capillary zone electrophoresis, showcasing its relevance in pharmacokinetics and drug monitoring. This methodological development enables the analysis of plasma samples to examine the toxicity of anticancer drugs like 8-Cl-cAMP after intravenous infusion (Davydova et al., 2001).

Cellular Signaling Pathways

Studies have identified the role of 8-Cl-cAMP in cellular signaling pathways, notably in the activation of extracellular-regulated kinase (ERK) through cAMP-guanine nucleotide exchange factors (cAMP-GEFs) rather than protein kinase A. This has significant implications for understanding cellular signaling mechanisms, especially in neuronal cells (Lin et al., 2003).

Role in Mitogenic Signaling

8-Cl-cAMP has been identified as a mitogenic agent for normal adult rat chromaffin cells, suggesting its role in cell proliferation through pathways involving phosphatidylinositol 3‐kinase activation. These findings provide insights into the potential role of 8-Cl-cAMP in cellular proliferation and the development of related disorders (Powers et al., 2001).

Thromboxane Receptor Antagonistic Properties

Research indicates that 8-Cl-cAMP exhibits thromboxane receptor antagonistic properties. This property is pivotal for understanding its role in modulating contractile responses in vascular systems and platelet aggregation, providing a potential therapeutic avenue in cardiovascular disorders (Sand et al., 2010).

properties

IUPAC Name

sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTMKTNUXDACHB-KHXPSBENSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5NaO6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587880
Record name Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt

CAS RN

510774-50-2
Record name Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
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8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt

Citations

For This Compound
44
Citations
R Alsaffar, M Gari, J Rivera-Lopez… - D54. INTERPLAY OF …, 2018 - atsjournals.org
Rationale: Increased proliferation rate of (ASM) is a major component of airway remodeling in asthmatics. Cyclic adenosine monophosphate (cAMP) is an important second messenger …
Number of citations: 0 www.atsjournals.org
HR Matthews, SRX Tan, JA Shoesmith, S Ahmad… - Scientific Reports, 2019 - nature.com
We investigated effects of pharmacological triggering of exchange protein directly activated by cyclic-3′,5′-adenosine monophosphate (Epac) on Nav1.4 currents from intact murine (…
Number of citations: 8 www.nature.com
I Ramos-Alvarez, L Lee… - American Journal of …, 2019 - journals.physiology.org
Rat pancreatic acinar cells possess only the p21-activated kinase (PAKs), PAK4 of the group II PAK, and it is activated by gastrointestinal hormones/neurotransmitters stimulating PLC …
Number of citations: 24 journals.physiology.org
H Valli, K Jeevaratnam, LHH Christopher - core.ac.uk
Results Currents obtained in the combined pulse protocol. The loose patch clamp technique alters transmembrane voltage by changing the voltage on the extracellular rather than the …
Number of citations: 3 core.ac.uk
L Pereira, DJ Bare, S Galice, TR Shannon… - Journal of molecular and …, 2017 - Elsevier
Cardiac β-adrenergic receptors (β-AR) and Ca 2 + -Calmodulin dependent protein kinase (CaMKII) regulate both physiological and pathophysiological Ca 2 + signaling. Elevated …
Number of citations: 69 www.sciencedirect.com
N Sugimoto, S Miwa, H Nakamura… - Archives of Biological …, 2016 - serbiosoc.org.rs
Cyclic adenosine monophosphate (cAMP) controls differentiation in several types of cells during brain development. However, the molecular mechanism of cAMP-controlled …
Number of citations: 8 www.serbiosoc.org.rs
T Saito, N Sugimoto, K Ohta, T Shimizu… - The Scientific World …, 2012 - ncbi.nlm.nih.gov
Specific strains of Lactobacillus have been found to be beneficial in treating some types of diarrhea and vaginosis. However, a high mortality rate results from underlying …
Number of citations: 26 www.ncbi.nlm.nih.gov
M Sokolowska, LY Chen, Y Liu… - The Journal of …, 2015 - journals.aai.org
PGE 2 is a potent lipid mediator involved in maintaining homeostasis but also promotion of acute inflammation or immune suppression in chronic inflammation and cancer. Nucleotide-…
Number of citations: 164 journals.aai.org
N Tomimatsu, Y Arakawa - Journal of neurochemistry, 2008 - Wiley Online Library
Pituitary adenylate cyclase‐activating polypeptide (PACAP) has been shown to be neurotrophic or neuroprotective in various neurons in culture. It is expressed in spinal motoneurons in …
Number of citations: 27 onlinelibrary.wiley.com
I Ramos-Alvarez, L Lee, RT Jensen - American Journal of …, 2019 - ncbi.nlm.nih.gov
Rat pancreatic acinar cells possess only the p21-activated kinase (PAKs), PAK4 of the group II PAK, and it is activated by gastrointestinal hormones/neurotransmitters stimulating PLC …
Number of citations: 0 www.ncbi.nlm.nih.gov

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